1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid, with the chemical formula CHNO and a molecular weight of 229.27 g/mol, is a compound of interest in organic chemistry, particularly in the synthesis of pharmaceuticals. It is classified as a piperidine derivative, characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. This compound is recognized under the CAS number 84358-12-3 and has relevance in various scientific applications due to its structural properties.
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid can be achieved through several methods involving the modification of piperidine derivatives. Typically, the synthesis involves the following steps:
Technical details regarding reaction conditions (such as temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid features:
The InChI key for this compound is NXILIHONWRXHFA-UHFFFAOYSA-N, and its SMILES representation is CC(C)(C)OC(=O)N1CCCC(C1)C(O)=O.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 84358-12-3 |
| Melting Point | 159-162 °C (lit.) |
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for further functionalization or incorporation into larger molecular frameworks.
The mechanism of action for 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid primarily involves its role as an intermediate in synthetic pathways for pharmaceuticals. The tert-butoxycarbonyl group serves as a protective moiety that allows selective reactions on other functional groups without affecting the amine during synthesis processes.
| Property | Value |
|---|---|
| Density | Approx. 1.094 g/cm³ (predicted) |
| Boiling Point | Not available |
| Flash Point | Not applicable |
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid finds applications primarily in pharmaceutical research and development:
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0